molecular formula C4H3IN2O B1313583 5-Iodopyrimidin-4-ol CAS No. 4349-07-9

5-Iodopyrimidin-4-ol

Cat. No.: B1313583
CAS No.: 4349-07-9
M. Wt: 221.98 g/mol
InChI Key: SMIGOGPUTQXOKF-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-4-ol is a chemical compound with the molecular formula C₄H₃N₂OI. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5-position and a hydroxyl group at the 4-position makes this compound unique and valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyrimidin-4-ol typically involves the iodination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodopyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidin-4-ol derivatives.

    Oxidation Products: Pyrimidin-4-one derivatives.

    Reduction Products: Pyrimidin-4-yl derivatives.

    Coupling Products: Biaryl and heteroaryl compounds.

Scientific Research Applications

5-Iodopyrimidin-4-ol is used in a wide range of scientific research applications:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Iodopyrimidin-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting their structure and function. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodopyrimidin-4-ol is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGOGPUTQXOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493788
Record name 5-Iodopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-07-9
Record name 5-Iodopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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